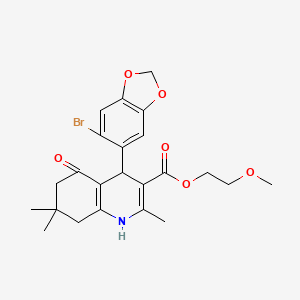
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that belongs to the oxazole family. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics.
Wirkmechanismus
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide works by inhibiting the activity of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and condensed chromatin structure, which can repress gene expression. By inhibiting N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide can cause the re-expression of tumor suppressor genes, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been reported to induce oxidative stress, increase the expression of pro-apoptotic proteins, and inhibit the activity of various signaling pathways involved in cancer development and progression.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide, making it a valuable tool for studying the role of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in various biological processes. However, it also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. One area of interest is its potential applications in epigenetics, specifically in the regulation of gene expression and chromatin structure. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on various signaling pathways and to identify potential synergistic effects with other anticancer agents. Furthermore, the development of more efficient synthesis methods and improved formulations could increase the utility of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide in both research and clinical settings.
Synthesemethoden
The synthesis of N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves a multi-step process. The initial step involves the reaction of 2-(bromomethyl)phenol with N-benzyl-N-ethylglycine to form the intermediate compound, which is then reacted with 2-amino-2-oxoethyl benzoate to form the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer research. N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide are known to play a crucial role in the development and progression of cancer, and HDAC inhibitors such as N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-22(13-16-9-5-3-6-10-16)20(23)18-14-25-19(21-18)15-24-17-11-7-4-8-12-17/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMGAUZQEKMTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
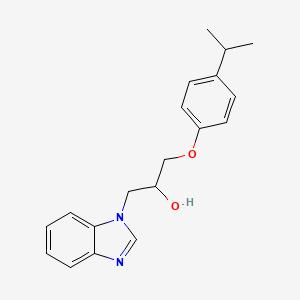
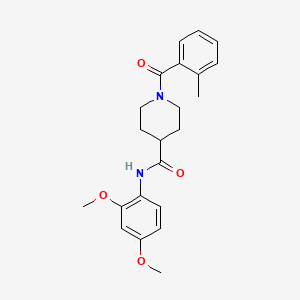
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
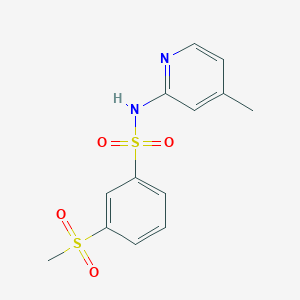
![2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
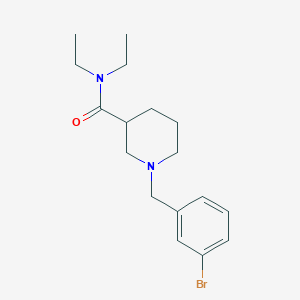
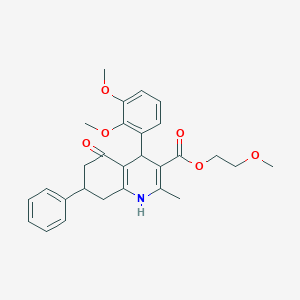
![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
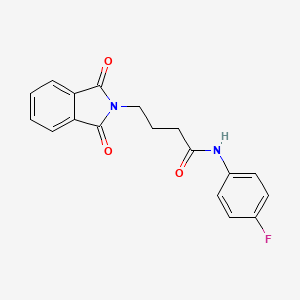
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4975377.png)
